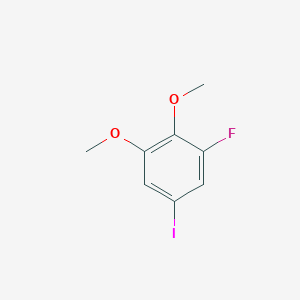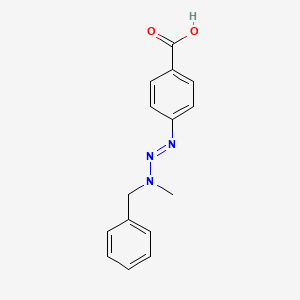
n-(4-Methyl-2-nitrophenyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methyl-2-nitrophenyl)glycine: is an organic compound with the molecular formula C9H10N2O4 It is a derivative of glycine, where the amino group is substituted with a 4-methyl-2-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-2-nitrophenyl)glycine typically involves the reaction of 4-methyl-2-nitroaniline with glycine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide, and the reaction is often conducted at elevated temperatures to increase the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Methyl-2-nitrophenyl)glycine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: 4-Methyl-2-aminophenylglycine.
Oxidation: 4-Carboxy-2-nitrophenylglycine.
Substitution: Various substituted phenylglycine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-Methyl-2-nitrophenyl)glycine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a precursor for the preparation of various derivatives.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical compounds and as a probe to study biological pathways.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.
Mécanisme D'action
The mechanism of action of N-(4-Methyl-2-nitrophenyl)glycine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound can also interact with enzymes and proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(4-Nitrophenyl)glycine: Similar structure but lacks the methyl group.
N-(2-Nitrophenyl)glycine: Similar structure but with the nitro group in a different position.
N-(4-Methylphenyl)glycine: Similar structure but lacks the nitro group.
Uniqueness: N-(4-Methyl-2-nitrophenyl)glycine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical properties. The combination of these functional groups allows for a wider range of chemical reactions and applications compared to its similar compounds.
Propriétés
Numéro CAS |
62573-36-8 |
|---|---|
Formule moléculaire |
C9H10N2O4 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
2-(4-methyl-2-nitroanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) |
Clé InChI |
STDUAJYOFXORNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


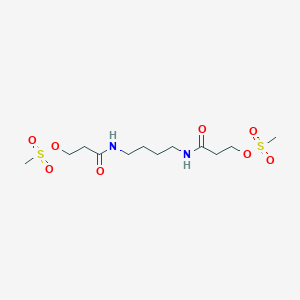
![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)

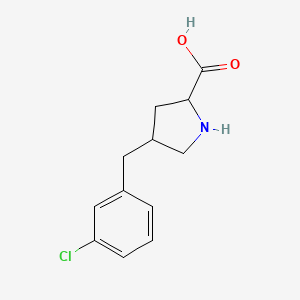

![12,14-Dimethoxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one](/img/structure/B13998792.png)

![(1-Methyl-4-piperidyl) benzo[1,3]dioxole-5-carboxylate](/img/structure/B13998799.png)

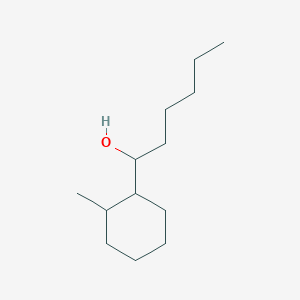
![2-[(2-Amino-4-methyl-pentanoyl)amino]acetic acid](/img/structure/B13998812.png)
